Methyl 3,5-diamino-4-chlorobenzoate

Description

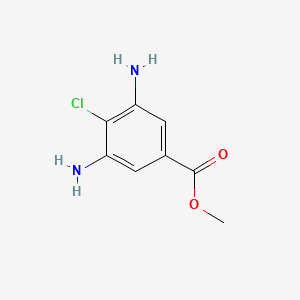

Methyl 3,5-diamino-4-chlorobenzoate is a benzoic acid derivative featuring a methyl ester group, two amino substituents at positions 3 and 5, and a chlorine atom at position 4. Compounds with similar frameworks, such as Isobutyl 3,5-diamino-4-chlorobenzoate (CAS 32961-44-7) and Propan-2-yl 3,5-diamino-4-chlorobenzoate (CAS 40362-33-2), are well-documented and serve as key comparators . These derivatives are often utilized in pharmaceutical synthesis, such as Lesinurad (a gout medication), highlighting their relevance in medicinal chemistry .

Properties

Molecular Formula |

C8H9ClN2O2 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

methyl 3,5-diamino-4-chlorobenzoate |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,10-11H2,1H3 |

InChI Key |

QSBFYMBFQLOZNZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)N)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The ester group and substitution patterns significantly influence molecular weight, solubility, and stability. Below is a comparative analysis:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Purity | Water Hazard (WGK) |

|---|---|---|---|---|---|

| Isobutyl 3,5-diamino-4-chlorobenzoate | 32961-44-7 | C₁₁H₁₅ClN₂O₂ | 242.7 | ≥95% | 1 (low hazard) |

| Propan-2-yl 3,5-diamino-4-chlorobenzoate | 40362-33-2 | C₁₀H₁₃ClN₂O₂ | ~228.7* | N/A | N/A |

| Methyl 3-amino-4-chlorobenzoate | 40872-87-5 | C₈H₈ClNO₂ | 185.6 | N/A | N/A |

Note: Molecular weight for Propan-2-yl derivative is calculated based on formula. Methyl 3,5-diamino-4-chlorobenzoate (hypothetical) would have a formula close to C₈H₈ClN₂O₂ with a molecular weight of ~200.6.

Key Observations:

- Ester Group Impact: Methyl esters (e.g., Methyl 3-amino-4-chlorobenzoate) exhibit lower molecular weights and higher polarity compared to bulkier esters like isobutyl or propan-2-yl .

- Substituent Effects: The presence of two amino groups in the 3,5-diamino derivatives enhances solubility in polar solvents, whereas chlorine at position 4 increases electronegativity and stability .

Stability and Reactivity

- Isobutyl 3,5-diamino-4-chlorobenzoate: Stable under normal storage conditions but incompatible with oxidizing agents. Thermal decomposition releases hazardous gases like HCl and CO .

Toxicity and Environmental Impact

- Isobutyl 3,5-diamino-4-chlorobenzoate: Classified as WGK 1 (low aquatic hazard) but poses risks of skin/eye irritation .

- Methyl 3-amino-4-chlorobenzoate: No direct hazard data, but structurally similar mono-amino esters may share mild irritant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.